molecular formula C30H31F3N8O B12462818 Inno-406;NS-187

Inno-406;NS-187

货号: B12462818
分子量: 576.6 g/mol
InChI 键: ZOPBZHLJXQAQON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Inno-406 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Inno-406 can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .

科学研究应用

Inno-406 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of BCR-ABL and Lyn kinases in cellular processes. In medicine, Inno-406 has shown promise in the treatment of chronic myeloid leukemia and other cancers by inhibiting the growth of leukemic cells and promoting apoptosis .

作用机制

Inno-406 exerts its effects by inhibiting the activity of BCR-ABL and Lyn kinases. These kinases play critical roles in the proliferation and survival of leukemic cells. By binding to the ATP-binding site of these kinases, Inno-406 prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of leukemic cell growth and induction of apoptosis. The molecular targets and pathways involved include the BCR-ABL fusion protein, Lyn kinase, and various downstream effectors such as PTEN, AKT, and 4EBP1 .

相似化合物的比较

Inno-406 is unique in its dual inhibition of BCR-ABL and Lyn kinases, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include imatinib mesylate, dasatinib, nilotinib, and bosutinib. While imatinib mesylate primarily targets BCR-ABL, dasatinib and nilotinib also inhibit other kinases such as SRC family kinases. Bosutinib, like Inno-406, targets both BCR-ABL and SRC family kinases but has a broader target profile. Inno-406’s specificity for BCR-ABL and Lyn kinases makes it a valuable option for overcoming resistance to other tyrosine kinase inhibitors .

生物活性

Inno-406, also known as NS-187, is a novel dual tyrosine kinase inhibitor specifically targeting Bcr-Abl and Lyn kinases. It has been developed as a therapeutic option for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), especially in cases resistant to conventional therapies like imatinib. This article explores the biological activity of Inno-406, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Inno-406 functions by inhibiting the activity of Bcr-Abl and Lyn kinases, which play critical roles in the proliferation and survival of leukemic cells. The compound has been shown to possess a higher affinity for these kinases compared to imatinib, making it a more potent alternative. Specifically, Inno-406 is noted to be 25 to 55 times more potent than imatinib against Bcr-Abl-positive leukemic cell lines in vitro and at least 10 times more potent in vivo .

Structural Insights

The structural basis for the high potency and selectivity of Inno-406 has been elucidated through X-ray crystallography studies. These studies reveal how the compound interacts with the active site of the Bcr-Abl kinase, leading to effective inhibition of its autophosphorylation activity .

Biological Profiling

A comprehensive profiling of Inno-406 has been conducted to assess its selectivity and efficacy against various kinases. The findings indicate that:

  • Inno-406 effectively inhibits most Bcr-Abl mutants associated with resistance to imatinib.
  • It shows significant inhibitory activity against Lyn kinase, which is often overexpressed in CML cases .
  • The compound does not inhibit all Src family kinases, potentially leading to fewer side effects compared to other inhibitors like dasatinib and bosutinib .

Neuroprotective Effects

In preclinical models, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD), Inno-406 demonstrated significant neuroprotective effects. It was found to penetrate the blood-brain barrier effectively, reducing dopamine loss in mouse models treated with neurotoxic agents . Specifically:

  • A regimen of 10 mg/kg administered before and after exposure to MPTP resulted in a 45% reduction in striatal dopamine loss and a 40% reduction in loss of TH+ neurons in the substantia nigra .

Efficacy Against CNS Leukemia

Inno-406 has also shown promise in treating CNS leukemia. Studies indicated that it could inhibit the growth of Ph+ leukemic cell lines within the murine CNS. The combination with P-glycoprotein inhibitors enhanced its efficacy, suggesting potential strategies for overcoming drug resistance associated with CNS relapse .

Clinical Trials

Phase I clinical trials have assessed the safety and efficacy of Inno-406 in patients with Ph+ CML or ALL who were resistant or intolerant to previous therapies. Results indicated that:

  • The drug exhibited a favorable safety profile.
  • Significant clinical responses were observed, particularly among patients harboring specific mutations that confer resistance to imatinib .

Summary of Findings

Study AspectFindings
Potency25–55 times more potent than imatinib; 10 times more potent in vivo
Target KinasesBcr-Abl, Lyn; minimal activity against other Src family kinases
NeuroprotectionReduced dopamine loss by 45% in PD models; effective brain penetration
Efficacy in CNS LeukemiaInhibits growth of Ph+ leukemic cell lines; enhanced by P-glycoprotein inhibitors
Clinical Trial OutcomesFavorable safety profile; significant responses in resistant patients

属性

分子式

C30H31F3N8O

分子量

576.6 g/mol

IUPAC 名称

4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)

InChI 键

ZOPBZHLJXQAQON-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。